molecular formula C20H23N3O2S B2897490 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392240-87-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2897490
CAS No.: 392240-87-8
M. Wt: 369.48
InChI Key: BGWVGEJRNKHPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a compound that contains an adamantane core. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .


Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a report for radical addition to a similar electron-deficient olefin, the rate of addition by adamantyl radical was found to be approximately two orders of magnitude faster than cyclohexyl radical .


Physical and Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are more lipophilic than the des-adamantyl analogue . Beyond increasing partition coefficient, the adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .

Scientific Research Applications

Antimicrobial Properties

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide and its derivatives have been studied for their antimicrobial properties. Research by Desai et al. (2013) found that certain synthesized derivatives exhibited significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus) (Desai, Rajpara, & Joshi, 2013).

Anti-Tuberculosis Applications

Anusha et al. (2015) described the synthesis of adamantyl-imidazolo-thiadiazoles, demonstrating potent inhibitory activity against M. tuberculosis. This study highlighted the potential of these compounds in treating tuberculosis, targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, which showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibited high singlet oxygen quantum yield, an essential feature for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, applying QTAIM analysis to characterize intra- and intermolecular interactions. This research provided insights into the noncovalent interactions essential for the stability of these compounds (El-Emam et al., 2020).

Antiproliferative and Antimicrobial Properties

Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability and antimicrobial activity. One compound showed cytotoxicity on cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).

Synthesis and Structural Analysis

Studies also focus on the synthesis and structural analysis of derivatives of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide. For instance, Kadi et al. (2010) synthesized various derivatives and evaluated their in vitro activities against different microbial strains (Kadi et al., 2010).

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of modified and customised chalcones is becoming more popular than ever before . The discovery of chalcone compounds provides an outstanding case history of modern drug development and also reveals their promising biological activities as a result of the structural modification of prototype drug molecules .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-16-4-2-15(3-5-16)17(24)21-19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWVGEJRNKHPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.